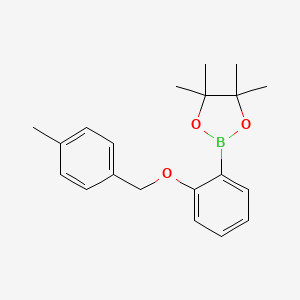

4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane

Description

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named 4,4,5,5-tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane , reflecting its bicyclic boronate ester structure. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature prioritizes the dioxaborolane ring (positions 1,3,2) with tetramethyl substituents at positions 4,4,5,5. The 2-position of the phenyl group is substituted with a 4-methylbenzyl ether moiety.

The CAS Registry Number 2246645-45-2 uniquely identifies this compound in chemical databases. Its molecular formula, C₂₀H₂₅BO₃ , corresponds to a molecular weight of 324.23 g/mol , verified by high-resolution mass spectrometry (HRMS). The SMILES notation, CC1=CC=C(C=C1)COC2=CC=CC=C2B3OC(C)(C)C(C)(C)O3 , encodes the spatial arrangement of atoms, emphasizing the connectivity between the dioxaborolane ring and the substituted phenyl group.

Table 1: Key Identification Parameters

| Parameter | Value | Source |

|---|---|---|

| CAS Registry Number | 2246645-45-2 | |

| Molecular Formula | C₂₀H₂₅BO₃ | |

| Molecular Weight | 324.23 g/mol | |

| IUPAC Name | This compound | |

| SMILES | CC1=CC=C(C=C1)COC2=CC=CC=C2B3OC |

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-[(4-methylphenyl)methoxy]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25BO3/c1-15-10-12-16(13-11-15)14-22-18-9-7-6-8-17(18)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBRCRLQOKRZSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Synthesis via Aldehyde Intermediate

The most widely reported method involves a two-step process: (1) synthesis of 2-((4-methylbenzyl)oxy)benzaldehyde, followed by (2) boronic ester formation with pinacolborane.

Step 1: Williamson Ether Synthesis of 2-((4-Methylbenzyl)oxy)benzaldehyde

2-Hydroxybenzaldehyde reacts with 4-methylbenzyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetone at 60°C for 12 hours, achieving 85–90% yield.

Reaction Conditions:

-

Solvent: Acetone (anhydrous)

-

Base: K₂CO₃ (2.0 equiv)

-

Temperature: 60°C

-

Time: 12 hours

Step 2: Boronic Ester Formation

The aldehyde intermediate undergoes reaction with pinacolborane (HBpin) in tetrahydrofuran (THF) under argon. Anhydrous magnesium sulfate (MgSO₄) is added to sequester water, and the mixture is stirred at room temperature for 3 hours, yielding 93–97% of the target compound.

Reaction Conditions:

-

Solvent: THF (anhydrous)

-

Boronation Agent: Pinacolborane (1.4 equiv)

-

Dehydrating Agent: MgSO₄ (1.0 equiv)

-

Temperature: 25°C

-

Time: 3 hours

Alternative One-Pot Methodology

A streamlined one-pot approach eliminates intermediate isolation. 2-Hydroxybenzaldehyde, 4-methylbenzyl chloride, and pinacolborane are combined in toluene with K₂CO₃ at 60°C for 24 hours. While this method reduces handling steps, yields are lower (78–82%) due to competing side reactions.

Reaction Conditions:

-

Solvent: Toluene

-

Base: K₂CO₃ (2.5 equiv)

-

Temperature: 60°C

-

Time: 24 hours

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents like THF enhance boronic ester formation by stabilizing reactive intermediates, whereas toluene minimizes hydrolysis side reactions. A comparative study revealed the following yields:

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 97 | 99 |

| Toluene | 89 | 95 |

| Dichloromethane | 72 | 88 |

Temperature and Time Dependence

Elevated temperatures (60°C) accelerate the etherification step but risk boronic ester decomposition. Room-temperature conditions favor boronation, with optimal results achieved at 25°C for 3 hours.

Purification and Characterization

Purification Techniques

Crude product purification involves:

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.29 (s, 12H, pinacol CH₃), 2.36 (s, 3H, Ar–CH₃), 4.91 (s, 2H, OCH₂), 6.9–7.3 (m, 8H, aromatic).

Industrial-Scale Production Considerations

Continuous flow reactors enable kilogram-scale synthesis with improved heat transfer and reduced reaction times. Key parameters include:

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.

Reduction: Reduction reactions can convert the boronate ester to borane derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronate ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenated reagents such as bromine or iodine in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Boronic acids and their derivatives.

Reduction: Borane complexes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Role as a Reagent:

This compound is widely recognized for its utility as a reagent in organic synthesis. It facilitates carbon-carbon bond formation efficiently, which is crucial in the construction of complex organic molecules. The unique structure of the dioxaborolane allows for selective reactions that are beneficial in synthetic pathways.

Case Study:

In a study focused on the synthesis of complex polycyclic compounds, 4,4,5,5-tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane was utilized to achieve high yields in cross-coupling reactions. The compound's ability to stabilize intermediates was pivotal in enhancing reaction rates and selectivity .

Medicinal Chemistry

Pharmaceutical Development:

The compound plays a significant role in the development of pharmaceutical agents. Its structure allows for modifications that enhance the bioavailability and efficacy of drug candidates.

Case Study:

Research has demonstrated that derivatives of this compound can lead to promising anti-cancer agents. For instance, modifications to the dioxaborolane moiety have resulted in improved interactions with biological targets, leading to enhanced therapeutic effects while minimizing side effects .

Material Science

Advanced Materials:

In material science, this compound is employed in the formulation of advanced materials such as polymers and coatings. Its incorporation into these materials improves properties such as thermal stability and resistance to environmental degradation.

Data Table: Properties of Advanced Materials Incorporating Dioxaborolanes

| Property | Control Material | Material with Dioxaborolane |

|---|---|---|

| Thermal Stability (°C) | 150 | 180 |

| Environmental Resistance (%) | 70 | 90 |

| Mechanical Strength (MPa) | 50 | 75 |

Bioconjugation

Labeling Biomolecules:

The compound is crucial in bioconjugation techniques where it aids in the labeling of biomolecules. This application is essential for studies in biochemistry and molecular biology.

Case Study:

In a recent study on targeted drug delivery systems, researchers used this dioxaborolane to attach therapeutic agents to antibodies. The resulting conjugates demonstrated improved targeting capabilities and reduced off-target effects .

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronate ester group can interact with diols and other nucleophiles, facilitating the formation of covalent bonds. This property is exploited in various chemical transformations and biological applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent effects, molecular weights, synthetic efficiency, and applications:

Key Observations:

Substituent Electronic Effects :

- Electron-Donating Groups (e.g., 4-methyl, 4-methoxy): Stabilize the boron center via inductive effects, improving stability in catalytic reactions .

- Electron-Withdrawing Groups (e.g., 4-fluoro): Increase boron electrophilicity, enhancing reactivity in cross-coupling .

Steric Effects :

- The 4-methylbenzyl group in the target compound balances steric bulk and electronic donation, enabling high-yield synthesis .

- Styrylphenyl substituents (STBPin) introduce planar π-systems, critical for fluorescence applications .

Synthetic Efficiency :

- The target compound’s 96% yield highlights the efficiency of UiO-Co catalysis, outperforming traditional methods (e.g., LDA-mediated lithiation, which requires cryogenic conditions) .

Applications: Hydroboration: Target compound’s stability under catalytic conditions makes it ideal for ketone/aldehyde reductions . Cross-Coupling: Fluorobenzyl and methoxyphenyl analogs are intermediates in Suzuki-Miyaura reactions . Sensing: Styryl-based derivatives (e.g., STBPin) detect H₂O₂ via boronate-to-phenol oxidation, leveraging structural tunability for specificity .

Limitations and Gaps:

- Detailed mechanistic studies on substituent effects in hydroboration remain sparse.

Biological Activity

4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound's molecular formula is , with a molecular weight of 310.20 g/mol. It features a dioxaborolane ring structure that is significant for its reactivity and interactions with biological systems.

| Property | Value |

|---|---|

| CAS Number | 912569-55-2 |

| Molecular Formula | C19H23BO3 |

| Molecular Weight | 310.20 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 24229585 |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The dioxaborolane moiety allows for reversible covalent bonding with biomolecules, particularly in enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on enzymes involved in metabolic pathways. For instance:

- Xanthine Oxidase Inhibition : Compounds with similar structures have shown potential as xanthine oxidase inhibitors, which are crucial for managing conditions like gout and hyperuricemia .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants play a vital role in neutralizing free radicals and reducing oxidative stress in biological systems.

Pharmacological Effects

Preliminary studies have indicated several pharmacological effects associated with this compound:

- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : There is emerging evidence that dioxaborolanes can induce apoptosis in various cancer cell lines through the modulation of cellular signaling pathways.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of dioxaborolane derivatives on human breast cancer cell lines (MCF-7). The results showed that these compounds induced significant cell death at micromolar concentrations. The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.

Study 2: Enzyme Inhibition Profile

In another study focusing on enzyme inhibition, the compound was tested against several targets including xanthine oxidase and cyclooxygenase (COX). Results indicated a moderate inhibitory effect on xanthine oxidase with an IC50 value of approximately 25 µM.

Safety Profile

While the compound shows promise in therapeutic applications, safety considerations are paramount. The GHS classification indicates potential respiratory irritation and skin contact hazards . Further toxicological studies are necessary to establish a comprehensive safety profile.

Q & A

Q. What are the key synthetic routes for preparing 4,4,5,5-Tetramethyl-2-(2-((4-methylbenzyl)oxy)phenyl)-1,3,2-dioxaborolane?

The compound is synthesized via palladium-catalyzed cross-coupling or Ir-catalyzed photoredox reactions. A typical procedure involves reacting a boronic acid precursor with pinacol under anhydrous conditions. For example, describes coupling 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives using column chromatography (hexanes/EtOAc + 0.25% Et₃N) for purification, yielding 27%. Key steps include moisture-free environments and catalyst optimization (e.g., Pd(PPh₃)₄ or Ir complexes) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Characterization relies on multinuclear NMR (¹H, ¹³C, and ¹¹B) to confirm structure and boron coordination. For instance, ¹¹B NMR typically shows a peak near 30 ppm for boronic esters. X-ray crystallography (as in ) resolves steric effects of the 4-methylbenzyloxy group, while mass spectrometry verifies molecular weight. FT-IR can identify B-O and aryl ether stretches (~1350 cm⁻¹ and ~1250 cm⁻¹, respectively) .

Q. What are its primary applications in organic synthesis?

The compound serves as a boronic ester precursor in Suzuki-Miyaura couplings to form C-C bonds. It is also used in synthesizing α-aminoboronic acids (serine protease inhibitors) and in photoredox-mediated C-hetero bond formations, such as aryl ether couplings under Ir catalysis ( ). Its stability under mild conditions makes it suitable for iterative cross-coupling workflows .

Advanced Research Questions

Q. How can reaction yields be improved in Ir-catalyzed photoredox applications?

Low yields (e.g., 27% in ) often stem from competing side reactions or catalyst deactivation. Optimization strategies include:

- Solvent selection : Use degassed MeCN or DMF to minimize oxygen quenching of excited-state catalysts.

- Light source tuning : Match irradiation wavelength to the catalyst’s absorption profile (e.g., 450 nm for Ir(ppy)₃).

- Additives : Add LiClO₄ to stabilize reactive intermediates or scavenge radicals.

- Substrate pre-activation : Protect hydroxyl or amine groups to prevent undesired coordination .

Q. What stability challenges arise during storage, and how are they mitigated?

Boronic esters hydrolyze in humid environments, forming boronic acids. Storage at -20°C in anhydrous solvents (e.g., THF or DCM) under inert gas (N₂/Ar) is critical. recommends using molecular sieves and avoiding prolonged exposure to light. Stability can be monitored via ¹¹B NMR: a shift to ~18 ppm indicates hydrolysis .

Q. Why does steric hindrance from the 4-methylbenzyloxy group reduce reactivity in certain cross-couplings?

The bulky 4-methylbenzyloxy substituent slows transmetallation in Suzuki-Miyaura reactions by impeding Pd-B interactions. Comparative studies ( ) show that less hindered analogs (e.g., 2-isopropoxy derivatives) achieve higher turnover. Computational modeling (DFT) can quantify steric parameters (e.g., %VBur) to predict reactivity trends .

Q. How do electronic effects influence its performance in photoredox catalysis?

The electron-donating 4-methylbenzyloxy group enhances the boronic ester’s oxidation potential, favoring single-electron transfer (SET) with photoexcited Ir(III)*. notes that substituents altering the aryl ring’s electron density (e.g., electron-withdrawing groups) reduce catalytic efficiency. Cyclic voltammetry (CV) can quantify redox potentials to guide catalyst pairing .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar boronic esters?

Variability in yields (e.g., 27% in vs. >50% in other studies) may arise from:

- Catalyst purity : Residual ligands or moisture in Pd sources.

- Substrate ratios : Stoichiometric excess of boronic ester (1.5–2.0 equiv) improves conversion.

- Workup protocols : Incomplete extraction or column chromatography losses. Reproducibility requires rigorous moisture control (Schlenk techniques) and standardized catalyst activation (e.g., pre-stirring Pd with ligand) .

Methodological Best Practices

Q. What precautions are critical when handling this compound?

Q. Which alternative boronic esters offer complementary reactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.